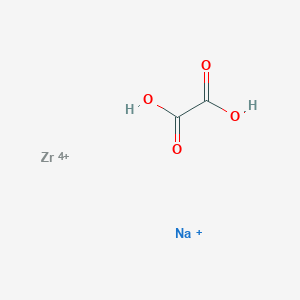

Oxalic acid, sodium zirconium salt

説明

Structure

3D Structure of Parent

特性

CAS番号 |

84074-45-3 |

|---|---|

分子式 |

C2H2NaO4Zr+5 |

分子量 |

204.25 g/mol |

IUPAC名 |

sodium;oxalic acid;zirconium(4+) |

InChI |

InChI=1S/C2H2O4.Na.Zr/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);;/q;+1;+4 |

InChIキー |

MZLJSTIGVDEZLD-UHFFFAOYSA-N |

正規SMILES |

C(=O)(C(=O)O)O.[Na+].[Zr+4] |

製品の起源 |

United States |

Ii. Advanced Synthetic Methodologies and Mechanistic Studies for Oxalic Acid, Sodium Zirconium Salt

Precipitation-Based Synthesis Pathways and Influencing Parameters

Precipitation is a widely utilized method for the synthesis of zirconium oxalate (B1200264) compounds due to its scalability and control over product properties. The process generally involves the reaction of a soluble zirconium precursor with oxalic acid or an oxalate salt, leading to the formation of an insoluble product. The characteristics of the resulting salt are highly dependent on several key reaction parameters.

The pH of the reaction medium is a critical factor that dictates the species of zirconium in the solution and, consequently, the nature of the precipitated product. The stability of zirconium oxychloride/oxalate solutions is markedly pH-dependent, with resistance to precipitation upon heating increasing with a higher initial pH. arxiv.org For instance, zirconium hydroxide (B78521) can be precipitated from a zirconyl chloride (ZOC) solution at a pH of 10 using ammonia. researchgate.net In contrast, under acidic conditions, the precipitation of a basic oxalate, Zr(OH)₂(C₂O₄), has been observed. tandfonline.comacs.orgnih.gov Some studies have shown that a controlled pH environment, typically between 5.5 and 7, is employed for the precipitation of zirconium oxalate from zirconium oxychloride and oxalic acid. scirp.org The solubility of zirconium(IV) hydroxide in the presence of oxalic acid is also pH-dependent; in near-neutral solutions, solubility increases due to the formation of soluble carboxylate complexes, while under acidic conditions, a precipitate of carboxylate salts forms. tandfonline.com The growth of particle size during precipitation is influenced by the interfacial tension of the solid, which is in turn controlled by the pH and ionic strength of the medium; higher pH and ionic strength generally lead to smaller particle sizes.

The molar ratio of the reactants, specifically the ratio of the zirconium precursor to the oxalate source, plays a crucial role in determining the stoichiometry and yield of the final product. An excess of oxalic acid can lead to the formation of soluble zirconium complexes, thereby reducing the yield of the desired precipitate. arxiv.org For example, in the synthesis of barium zirconate precursors, an excess of oxalic acid resulted in a zirconium-deficient precipitate. arxiv.org Conversely, adding sodium nitrate (B79036) to zirconium oxalate solutions can produce Na₂[Zr(C₂O₄)₃]·2H₂O. In some sol-gel preparations of zirconyl oxalate, a molar ratio of zirconyl chloride to oxalic acid of 1 M to 0.5 M has been utilized. researchgate.net Another study found that an optimized molar ratio of [H₂C₂O₄]:[ZrOCl₂] of 0.6:1 was ideal for preparing a stable zirconyl oxalate sol. ingentaconnect.com The synthesis of certain zirconium phosphate (B84403) compounds in oxalic acid solutions has been shown to achieve yields greater than 90% when molar ratios of H₃PO₄/Zr = 6 and H₂C₂O₄/Zr = 10 are used.

Table 1: Influence of Molar Ratio on Zirconium Oxalate Synthesis

| Zirconium Precursor | Oxalate Source | Molar Ratio (Zr:Oxalate) | Observations |

| Zirconyl Chloride | Oxalic Acid | 1 M : 0.5 M | Formation of zirconyl-oxalate sol-gel. researchgate.net |

| Zirconyl Chloride | Oxalic Acid | 1 : 0.6 | Optimized for stable zirconyl oxalate sol. ingentaconnect.com |

| Zirconium Oxychloride | Ammonium (B1175870) Oxalate | 1 : >2.4 | Stoichiometric precipitation with slight excess of oxalate. arxiv.org |

| Zirconium Oxychloride | Oxalic Acid | 1 : >2.6 | Zirconium solubilized, leading to a Zr-deficient precipitate. arxiv.org |

| Zirconium Oxalate | Sodium Nitrate | Not specified | Formation of Na₂[Zr(C₂O₄)₃]·2H₂O. |

Temperature is a significant parameter that affects both the rate of precipitation and the crystalline nature of the resulting sodium zirconium oxalate salt. Higher temperatures generally increase the reaction rate but can also influence the phase and morphology of the product. For instance, in the synthesis of zirconia nanoparticles from a co-precipitated precursor, increasing the calcination temperature was found to increase the average crystallite size and the degree of particle agglomeration. researchgate.net Similarly, in the preparation of Cu/ZrO₂ catalysts, the calcination temperature influenced the crystalline morphology of ZrO₂, which transformed from amorphous to tetragonal and then to monoclinic phases with increasing temperature. rsc.org Some syntheses are conducted at elevated temperatures, such as 80°C or 95°C, to promote the formation of a crystalline product. arxiv.org Conversely, other methods utilize ambient temperatures for precipitation. arxiv.org The thermal decomposition of zirconyl oxalate itself occurs in stages, with dehydration followed by decomposition to zirconium dioxide, and the conditions of this decomposition can affect the properties of the final solid product. niscpr.res.in

Sol-Gel Derived Synthesis Techniques

The sol-gel method offers a versatile route for the synthesis of zirconium oxalate compounds with high purity and homogeneity at a molecular level. This technique involves the formation of a colloidal suspension (sol) that is subsequently converted into a solid network (gel).

Zirconyl-oxalate sol-gels are typically prepared by reacting a zirconium precursor, such as zirconium oxychloride octahydrate (ZrOCl₂·8H₂O), with oxalic acid in an aqueous solution. researchgate.netscirp.orgingentaconnect.com The process involves the hydrolysis and condensation of the zirconium precursor, leading to the formation of a network of zirconium-oxygen-zirconium bonds, with oxalate ions acting as ligands. rsc.org The resulting transparent sol can then be dried to form a gel. researchgate.netscirp.org In some procedures, the zirconyl oxalate gel is formed and then added dropwise into a setting solution to create minispheres. acs.org The stability of the zirconyl oxalate sol is a key factor for producing defect-free materials, and various organic solvents like ethylene (B1197577) glycol can be used to enhance this stability. sci-hub.se

The stability of the zirconyl-oxalate sol and the subsequent gelation process can be significantly influenced by the addition of acid and the aging time. Nitric acid is sometimes added to the sol to maintain a specific pH, which helps in controlling the hydrolysis and condensation reactions and stabilizing the sol. scirp.org Aging the sol, typically for a period of around 24 hours, is a common practice to allow for the completion of the polymerization process and to enhance the crystallinity of the resulting gel. scirp.org During aging, the sol undergoes further condensation, leading to the formation of a more interconnected and stable gel network. This process is crucial for obtaining a final product with the desired structural integrity and properties.

Influence of Organic Additives on Sol-Gel Products

The sol-gel process for producing zirconium-based materials can be significantly influenced by the introduction of organic additives. These additives can modify the hydrolysis and condensation rates, chelate metal precursors, and ultimately control the phase, crystallinity, and morphology of the final product.

For instance, in the synthesis of zirconia (ZrO₂) powders from zirconium oxychloride, organic additives play a crucial role. The use of glacial acetic acid and N,N-dimethylformamide (DMF) as additives has been shown to decrease the crystallite size of ZrO₂ and reduce the activation energy for crystal growth in the initial stages. researchgate.net This allows for the stabilization of the metastable tetragonal phase of zirconia at lower calcination temperatures. researchgate.net Similarly, additives like glucose and fructose (B13574) can prevent the phase transition from monoclinic to tetragonal, while sucrose (B13894) has been used as a gelation agent in the formation of zirconia thin films. nih.gov Organosilanes, such as dimethyldiethoxysilane, have also been employed to create organically modified silica-zirconia coatings with enhanced mechanical properties. mdpi.com

Table 1: Influence of Organic Additives in Zirconium-Based Sol-Gel Synthesis

| Organic Additive | Zirconium Precursor | Effect on Product | Source(s) |

|---|---|---|---|

| Glacial Acetic Acid & DMF | Zirconium Oxychloride | Decreased crystallite size of ZrO₂, stabilized tetragonal phase. | researchgate.net |

| Glucose & Fructose | Zirconium(IV) acetylacetonate | Prevented phase transition from monoclinic to tetragonal ZrO₂. | nih.gov |

| Sucrose | Zirconium(IV) acetylacetonate | Acted as a gelation agent for thin film formation. | nih.gov |

Alkali-Metal-Mediated and Template-Assisted Synthesis Routes

The presence of alkali metal ions, particularly sodium, can direct the assembly of zirconium oxalate complexes, acting as templates to create specific structural architectures. This mediation is a key strategy for synthesizing crystalline sodium zirconium oxalate with defined chain configurations.

A direct and effective method for preparing sodium zirconium oxalate is through the addition of a sodium salt to a zirconium oxalate solution. Specifically, refluxing a solution containing zirconium nitrate and oxalic acid with sodium nitrate yields crystalline sodium tris(oxalato)zirconate(IV) dihydrate, Na₂[Zr(C₂O₄)₃]·2H₂O. semanticscholar.orgacs.org This method highlights a targeted approach to incorporating sodium into the zirconium oxalate framework. semanticscholar.orgnih.gov

Table 2: Example Protocol for Alkali-Metal-Mediated Synthesis

| Component | Concentration / Ratio | Conditions | Product | Yield | Source(s) |

|---|---|---|---|---|---|

| Zirconium(IV) nitrate | 0.05 M | Reflux at 80°C for 12 hours | Na₂[Zr(C₂O₄)₃]·2H₂O | 85% | |

| Oxalic acid | 0.15 M (3:1 molar ratio to Zr) |

The role of the sodium ion extends beyond simple salt formation; it acts as a structural template, dictating the arrangement of the oxalate ligands around the zirconium centers. The addition of sodium nitrate to zirconium oxalate solutions leads to the formation of one-dimensional ribbons, ¹∞[{Zr(C₂O₄)₃}²⁻]. semanticscholar.orgacs.orgresearchgate.net

In the resulting structure, Na₂[Zr(C₂O₄)₃]·2H₂O, the shared oxalate groups are in a cis configuration. This specific arrangement forces the chain of zirconium atoms to adopt a "stepped" architecture, characterized by a Zr–Zr–Zr angle of 98.27(1)°. semanticscholar.orgresearchgate.net This is a distinct outcome compared to the use of larger alkali metal ions like potassium (K⁺), rubidium (Rb⁺), or cesium (Cs⁺), which template the formation of corrugated, zigzag chains where the shared oxalates are in a trans position, resulting in wider Zr–Zr–Zr angles between 140.34(1)° and 141.07(1)°. semanticscholar.orgresearchgate.net

Table 3: Templating Effect of Alkali Ions on Zirconium Oxalate Chain Structure

| Alkali Ion | Oxalate Configuration | Chain Architecture | Zr–Zr–Zr Angle | Source(s) |

|---|---|---|---|---|

| Sodium (Na⁺) | Cis | Stepped Ribbon | 98.27(1)° | semanticscholar.orgresearchgate.net |

| Potassium (K⁺) | Trans | Corrugated Zigzag | 140.34(1)°–141.07(1)° | semanticscholar.orgresearchgate.net |

| Ammonium (NH₄⁺) | Trans | Corrugated Zigzag | 140.34(1)°–141.07(1)° | semanticscholar.orgresearchgate.net |

| Rubidium (Rb⁺) | Trans | Corrugated Zigzag | 140.34(1)°–141.07(1)° | semanticscholar.orgresearchgate.net |

Hydrothermal Synthesis Approaches for Zirconium Oxalate Complexes

Hydrothermal synthesis offers a robust method for producing crystalline zirconium oxalate complexes by employing elevated temperatures and pressures. This technique can transform amorphous precipitated gels into well-defined crystalline structures. The treatment of a zirconium oxalate precursor gel at temperatures ranging from 80°C to 200°C can yield various crystalline forms.

For example, heating a precipitated gel at 120°C for 48 hours can produce Zr(OH)₂(C₂O₄) with a layered structure. More prolonged heating, such as for 100 hours, can lead to the formation of dimeric anions like [Zr₂(C₂O₄)₅(H₂O)₄]²⁻, which can self-assemble into three-dimensional frameworks through hydrogen bonding. nih.gov Hydrothermal methods are also used more broadly for synthesizing various zirconium compounds, including zirconium phosphates and zirconia nanoparticles, often starting from precursors like zirconyl chloride and an acid. ontosight.aimdpi.comrsc.org The specific product obtained can be controlled by reaction parameters such as pH, temperature, and duration. researchgate.net

Reverse Micelle Synthesis for Nanoscale Zirconium Oxalate Precursors

The reverse micelle (or microemulsion) method provides a versatile "nanoreactor" approach for the controlled synthesis of nanoscale materials. nih.govpsu.edu This technique has been successfully applied to produce zirconium oxalate precursors with uniform size and morphology. researchgate.netias.ac.indrdo.gov.in In this method, nanosized water droplets are dispersed in a continuous oil phase, stabilized by a surfactant. nih.govpsu.edu Chemical reactions are confined within these water pools, allowing for precise control over particle nucleation and growth.

Using this route, the reaction between a zirconium salt and an oxalate source within the reverse micelles yields spherical particles of zirconium oxalate with diameters in the range of 4–6 nm. researchgate.netias.ac.in These nanoscale zirconium oxalate particles serve as ideal precursors for producing other nanomaterials. For example, subsequent thermal decomposition of the zirconium oxalate precursor at 500°C leads to the formation of zirconia (ZrO₂) nanoparticles with a smaller size of 3–4 nm. researchgate.netias.ac.indrdo.gov.in

Table 4: Synthesis of Zirconium Oxalate in Reverse Micelles

| Synthesis Method | Precursors | Intermediate Product | Particle Size (Oxalate) | Final Product (after calcination) | Particle Size (Oxide) | Source(s) |

|---|

Iii. Comprehensive Structural Elucidation and Coordination Chemistry of Sodium Zirconium Oxalate Systems

Advanced Crystallographic Investigations

Crystallographic methods are the cornerstone for determining the precise atomic arrangement in crystalline solids. For sodium zirconium oxalate (B1200264) and related compounds, both single crystal and powder X-ray diffraction have been employed to elucidate their structures.

Single crystal X-ray diffraction (XRD) provides unambiguous information about the three-dimensional structure of a crystalline material, including unit cell dimensions, bond lengths, and bond angles. youtube.comyoutube.com This technique has been instrumental in characterizing a series of zirconium oxalate compounds formed with monovalent cations such as Na+, K+, and NH4+. acs.orgnih.gov

In these studies, a single crystal of the compound is mounted on a diffractometer and rotated in a beam of X-rays. youtube.com The resulting diffraction pattern of spots is analyzed to construct a model of the crystal lattice. youtube.comyoutube.com For instance, the analysis of related ternary oxalates like CdZrK2(C2O4)4·8H2O, solved using single-crystal diffraction data, revealed a tetragonal symmetry with the space group I4. psu.edu Such detailed structural solutions provide a foundational understanding of the complex frameworks built from zirconium centers and oxalate linkers. The introduction of monovalent cations like sodium into the reagent solution can lead to a variety of zirconium oxalate structures, often built upon zirconium-oxalate chains, which have been determined using single-crystal X-ray data. acs.orgnih.gov

Table 1: Representative Crystallographic Data from Single Crystal XRD Studies of Related Zirconium Oxalates This table presents data from related complex oxalates to illustrate the type of information obtained from single crystal XRD analysis.

| Compound | Symmetry | Space Group | Key Structural Feature | Reference |

|---|---|---|---|---|

| CdZrK2(C2O4)4·8H2O | Tetragonal | I4 | Zigzag chains of alternated CdO8 and ZrO8 polyhedra. | psu.edu |

| (H11O5)2[Zr2(C2O4)5(H2O)4] | Not specified in abstract | Not specified in abstract | Contains dimeric anions [Zr2(C2O4)5(H2O)4]2–. | acs.orgnih.gov |

Powder X-ray diffraction (PXRD) is a versatile technique used to identify crystalline phases and, in some cases, to determine crystal structures from a polycrystalline sample. youtube.com This method was successfully used to determine the structure of dihydroxide zirconium oxalate, Zr(OH)2(C2O4), from a precipitated powder. acs.orgnih.govresearchgate.net

In more advanced applications, ab initio structure determination from powder diffraction data is possible. A notable example is the crystal structure of Pb2Zr(C2O4)4·6H2O, which was solved from high-resolution powder data. acs.org The analysis revealed a monoclinic symmetry with the space group C2/c. acs.org For zirconium oxalate itself, with the chemical formula Zr(C2O4)2, PXRD data provides a characteristic fingerprint for its identification. google.com The diffraction pattern consists of distinct peaks at specific 2θ angles, corresponding to the spacing between planes in the crystal lattice.

Table 2: X-ray Powder Diffraction Characterization of a Zirconium Oxalate Crystal (Zr(C₂O₄)₂) google.com This table shows the characteristic diffraction peaks for a synthesized zirconium oxalate crystal, as identified by their 2-theta (2θ) positions and corresponding d-spacings.

| 2-Theta (°) | d-spacing (Å) |

|---|---|

| 9.99 | 8.85 |

| 14.19 | 6.24 |

| 17.43 | 5.08 |

| 20.10 | 4.41 |

| 24.71 | 3.60 |

| 28.66 | 3.11 |

Zirconium Coordination Environments and Stereochemistry

Zirconium(IV) is known for its ability to accommodate a high coordination number, typically eight, leading to diverse and complex stereochemistries. The geometry of the coordination polyhedron around the central zirconium atom is dictated by the nature and arrangement of the surrounding ligands.

The dodecahedron is a common coordination polyhedron for eight-coordinate metal centers, including zirconium. psu.edu In the complex anion [Zr(C2O4)4]4−, the zirconium atom is coordinated to eight oxygen atoms from four bidentate oxalate ligands, and its geometry can be described as dodecahedral with D2d symmetry. researchgate.net This arrangement is also observed in other zirconium complexes, such as those with oxinate or tropolonate ligands, which form neutral, eight-coordinate complexes with approximately dodecahedral geometry. nih.gov

In the crystal structure of the mixed-metal oxalate CdZrK2(C2O4)4·8H2O, the zirconium environment is described as being close to an ideal D2d dodecahedron. psu.edu This geometry involves two interpenetrating trapezoids, and the analysis of bond lengths and edge lengths within the ZrO8 polyhedron confirms this configuration. psu.edu

The trigonal bipyramidal description considers the centers of the C-C bonds of the oxalate ligands and the water molecules as the apices of the polyhedron. nih.govresearchgate.net The dicapped trigonal prism is another common geometry for eight-coordination. In a series of compounds with the general formula MM′[Zr(C2O4)3]·xH2O, the zirconium atom is also found to be coordinated by eight oxygen atoms that form a bicapped 4-4′ trigonal prism. acs.org

The oxalate anion, (C2O4)2−, is a classic example of a bidentate chelating ligand. purdue.edu It "grabs" a metal atom in two places by donating a pair of electrons from two of its oxygen atoms. purdue.edu This chelating effect contributes to the stability of the resulting metal complex.

In sodium zirconium oxalate systems, the oxalate ligand is fundamental to building the coordination framework. It typically binds to a single zirconium center in a bidentate fashion, forming a stable five-membered ring. acs.orgresearchgate.net For example, in the [Zr(C2O4)3(H2O)2] unit, three oxalate ions act as bidentate chelators to the zirconium atom. nih.govresearchgate.net Furthermore, the oxalate ligand can exhibit a more complex bridging behavior. It can act as a "bis-bidentate" (μ2-oxalate) ligand, where it chelates to two different zirconium centers, effectively linking them together to form larger structures, such as the dimeric ion [Zr2(C2O4)5(H2O)4]2−. acs.org The strong preference of the hard Zr4+ ion for negatively charged oxygen donors makes the oxalate anion an excellent ligand for forming stable zirconium complexes. rsc.org

Polymeric and Supramolecular Frameworks in Sodium Zirconium Oxalates

The solid-state structures of sodium zirconium oxalates are often characterized by the formation of extended networks. These frameworks are built from the self-assembly of zirconium oxalate building blocks, influenced by factors such as the presence of water molecules and counter-ions.

A notable feature in some zirconium oxalate systems is the formation of dimeric anions. A prime example is the [Zr₂(C₂O₄)₅(H₂O)₄]²⁻ anion. acs.orgnih.govresearchgate.net This dimeric unit is constructed from two [Zr(C₂O₄)₃(H₂O)₂] entities. nih.govsemanticscholar.org In this arrangement, each zirconium atom is coordinated to three bidentate oxalate ligands and two water molecules. nih.govsemanticscholar.org The two zirconium centers are then bridged by a fifth oxalate group acting in a bis-bidentate fashion, linking the two monomeric units together. semanticscholar.org This structure has been observed in compounds like (H₁₁O₅)₂[Zr₂(C₂O₄)₅(H₂O)₄], where single crystals were obtained through evaporation. acs.orgnih.govresearchgate.net The zirconium atom in these entities typically exhibits an eight-coordinate geometry, often described as a distorted bicapped trigonal prism. nih.govsemanticscholar.org

In many sodium zirconium oxalate structures, the fundamental building block is a [Zr(C₂O₄)₄]⁸⁻ entity where the zirconium atom is coordinated to four bidentate oxalate ions. acs.orgnih.gov These entities can then link together to form one-dimensional chains or ribbons. The geometry of these chains is dictated by the configuration of the bridging oxalate ligands.

Cis Configuration: In Na₂[Zr(C₂O₄)₃]·2H₂O, the [Zr(C₂O₄)₄] units are connected by two centrosymmetric oxalate ions that act as bis-bidentate ligands. These shared oxalates are in a cis configuration, leading to the formation of a stepped ¹∞[Zr-Ox] chain. acs.orgnih.gov This arrangement results in a Zr-Zr-Zr angle of approximately 98.27°. acs.orgnih.govalfa-chemistry.com The Zr-Zr distance within this stepped chain is about 5.903 Å. acs.org

Trans Configuration: In contrast, other alkali metal and ammonium (B1175870) zirconium oxalates exhibit a trans configuration of the shared oxalates. This leads to the formation of corrugated or zig-zag ¹∞[Zr-Ox] chains. acs.orgnih.govalfa-chemistry.com The Zr-Zr-Zr angles in these trans-configured chains are significantly larger, falling in the range of 140.34° to 141.07°. acs.orgnih.govalfa-chemistry.comresearchgate.net The Zr-Zr distances in these chains are also on the order of 5.9 Å. semanticscholar.org

Structural Characterization of Specific Sodium Zirconium Oxalate Formulations

The precise formulation of a sodium zirconium oxalate has a profound impact on its crystal structure. Detailed crystallographic studies have elucidated the structures of several key compounds.

Na₂[Zr(C₂O₄)₃]·2H₂O : Single crystals of this compound can be formed by the addition of an alkali nitrate (B79036) to a zirconium oxalate solution. nih.govx-mol.comresearchgate.net Its structure is characterized by ribbons, denoted as ¹∞[{ZrOx₃}²⁻], which are formed from Zr(C₂O₄)₄ entities sharing two oxalate ligands in a cis configuration. acs.orgnih.govresearchgate.netresearchgate.netnih.govacs.org This results in a stepped chain with a Zr-Zr-Zr angle of 98.27(1)°. acs.orgnih.govalfa-chemistry.comresearchgate.netresearchgate.netacs.org The water molecules in the structure contribute to the intraribbon cohesion through hydrogen bonding with the oxygen atoms of the oxalate ligands. acs.org The structure of Na₂[Zr(C₂O₄)₃]·2H₂O has been determined to belong to the C2/c space group. acs.orgnih.gov

Na₆[ZrOH(C₂O₄)₃]₂·7H₂O : This complex features a dimeric anion, [(ZrOH(C₂O₄)₃)₂]⁶⁻. acs.orgacs.orgresearchgate.netresearchgate.net The anion is built from two [ZrOH(C₂O₄)₃] entities connected by two bridging hydroxide (B78521) (OH) groups. acs.orgsemanticscholar.org In this structure, each zirconium atom is eight-coordinate, bonded to the two bridging OH groups and three chelating oxalate ligands, resulting in a dodecahedral environment. researchgate.netresearchgate.netresearchgate.net The Zr-O distances involving the bridging hydroxides are shorter than those to the oxalate oxygens. semanticscholar.org The non-bonded Zr···Zr distance within this dimeric anion is approximately 3.50 Å. researchgate.netresearchgate.net

Table of Structural Parameters for Selected Sodium Zirconium Oxalates

| Compound | Formula | Crystal System | Space Group | Key Structural Features | Zr-Zr-Zr Angle (°) |

| Sodium tris(oxalato)zirconate(IV) dihydrate | Na₂[Zr(C₂O₄)₃]·2H₂O | Monoclinic | C2/c | Stepped ¹∞[Zr-Ox] chains with cis-configured bridging oxalates. acs.orgnih.gov | 98.27(1) acs.orgnih.govalfa-chemistry.com |

| Sodium hexakis(oxalato)di-μ-hydroxo-dizirconate(IV) heptahydrate | Na₆[ZrOH(C₂O₄)₃]₂·7H₂O | - | - | Dimeric [(ZrOH(C₂O₄)₃)₂]⁶⁻ anions with bridging hydroxide groups. acs.orgresearchgate.netresearchgate.net | N/A |

Iv. Solution Chemistry and Complex Formation Equilibria of Zirconium with Oxalate in the Presence of Sodium Ions

Determination of Complex Formation Constants for Zirconium-Oxalate Species

The strong affinity of the tetravalent zirconium ion (Zr⁴⁺) for the bidentate oxalate (B1200264) ligand (C₂O₄²⁻) leads to the formation of various mononuclear complexes in aqueous solution. tandfonline.com The stoichiometry of these complexes can range from 1:1 to 1:4 (Zr:oxalate). tandfonline.com The determination of their formation constants is crucial for understanding the speciation and reactivity of zirconium in these systems. However, experimental values reported in the literature often show significant variation, sometimes spanning several orders of magnitude. tandfonline.com This discrepancy is largely attributed to the strong tendency of Zr⁴⁺ to undergo hydrolysis, a competing reaction that complicates the accurate measurement of complexation equilibria. tandfonline.com

Despite these challenges, researchers have determined the stability constants for several zirconium-oxalate species. These constants are typically determined by analyzing solubility data through least-squares fitting analysis. tandfonline.comresearchgate.net The analysis must account for competing hydrolysis reactions and the formation of various solid phases. tandfonline.comresearchgate.netkyoto-u.ac.jp One study reported a thermodynamic formation constant (log β) for the tetra-oxalato zirconate(IV) anion, [Zr(C₂O₄)₄]⁴⁻, of 29.7 ± 0.1. researchgate.netresearchgate.net

Table 1: Selected Complex Formation Constants for Zirconium-Oxalate Species

| Complex Species | Log Formation Constant (log β) | Reference |

| [Zr(C₂O₄)₄]⁴⁻ | 29.7 ± 0.1 | researchgate.netresearchgate.net |

| Zr(C₂O₄)₃²⁻ | Determined via solubility data analysis | researchgate.netkyoto-u.ac.jp |

| Zr(C₂O₄)₂ (aq) | Recalculated from literature data | researchgate.net |

| Zr(C₂O₄)²⁺ | Recalculated from literature data | researchgate.net |

This table presents a selection of determined formation constants. The values are subject to the experimental conditions and analytical models used in their determination.

Speciation of Zirconium-Oxalate Complexes in Aqueous Solutions

The distribution of zirconium among different oxalate complexes in an aqueous solution is a function of pH and the total concentrations of both zirconium and oxalate. In solutions containing sufficient oxalate, a series of complexes, including [Zr(C₂O₄)]²⁺, [Zr(C₂O₄)₂], [Zr(C₂O₄)₃]²⁻, and [Zr(C₂O₄)₄]⁴⁻, can form. tandfonline.comnih.gov

Due to the low pKa values of oxalic acid and the highly polarizing nature of the Zr(IV) ion, the tetra-anionic species, [Zr(C₂O₄)₄]⁴⁻, is believed to be the predominant soluble species, even at low pH values ranging from 0 to 2. researchgate.netresearchgate.net In competitive environments, such as during the radiolabeling of antibodies with Zirconium-89, the speciation is critical. For instance, in the presence of a competing chelator like deferoxamine (B1203445) (DFO) at low concentrations, the zirconium-oxalate species, particularly Zr(ox)₃²⁻ and Zr(ox)₄⁴⁻, are the main forms of zirconium in the solution. nih.gov

Solubility Behavior of Zirconium Oxalate in Acidic and Near-Neutral Media

The solubility of zirconium in the presence of oxalate is highly dependent on the pH of the medium. tandfonline.comresearchgate.nettandfonline.com

In near-neutral pH solutions: The apparent solubility of zirconium generally increases with an increase in the oxalate concentration. This is due to the formation of soluble anionic carboxylate complexes, which keeps the zirconium in solution. tandfonline.comtandfonline.comresearchgate.net

Under acidic conditions: The behavior is markedly different. A precipitate of zirconium oxalate salts tends to form, and the solubility of zirconium is then controlled by the solubility product of this solid phase. tandfonline.comresearchgate.nettandfonline.com Zirconium is known to precipitate readily with oxalic acid, even in strongly acidic solutions. tandfonline.com

The concentration of oxalic acid has a direct and significant impact on the solubility of zirconium. tandfonline.com

At a high oxalic acid concentration (e.g., 0.1 M), the strong formation of soluble oxalate complexes prevents a decrease in zirconium solubility, even in near-neutral pH where hydrolysis would otherwise dominate. tandfonline.com

At a moderate concentration (e.g., 0.02 M), zirconium solubility can be lower at near-neutral pH (around pH 7) compared to more acidic conditions (below pH 6). This is explained by the competing influence of hydrolysis reactions, which become more significant at higher pH. tandfonline.com

At very low concentrations of oxalic acid (e.g., 0.005 M), there is no observable increase in zirconium solubility compared to a system without the dicarboxylic acid. tandfonline.com

In the zirconium-oxalate system, the precipitate is not always a simple binary salt. The formation of ternary solid phases involving hydroxide (B78521) ions is a key feature, especially under acidic conditions. tandfonline.comacs.org The compound dihydroxide zirconium oxalate, Zr(OH)₂(C₂O₄), has been identified as a solubility-limiting solid phase in acidic solutions. tandfonline.comkyoto-u.ac.jpacs.org As the pH increases towards neutral, this can transform, and the solid phase is more likely to be amorphous zirconium hydroxide, Zr(OH)₄(am). tandfonline.comkyoto-u.ac.jp

The introduction of alkali metal ions, such as sodium, into the system can lead to the formation of different, more complex ternary solid phases. Refluxing zirconium oxalate solutions with sodium nitrate (B79036) can produce crystalline Na₂[Zr(C₂O₄)₃]·2H₂O. In this structure, the sodium ions act as templates, guiding the formation of chains of cis-configured oxalate complexes. A variety of such compounds with the general formula MM′[Zr(C₂O₄)₃]·xH₂O (where M and M' can be alkali metals) have been synthesized, revealing complex structural chemistry built upon zirconium-oxalate chains. acs.orgnih.gov

Table 2: Identified Solid Phases in the Zirconium-Hydroxide-Oxalate System

| Solid Phase Formula | Conditions of Formation | Reference |

| Zr(OH)₂(C₂O₄) | Acidic pH region | tandfonline.comkyoto-u.ac.jpacs.org |

| Zr(OH)₄ (amorphous) | Neutral pH region | tandfonline.comkyoto-u.ac.jp |

| Na₂[Zr(C₂O₄)₃]·2H₂O | Reflux with sodium nitrate | |

| (H₁₁O₅)₂[Zr₂(C₂O₄)₅(H₂O)₄] | Acidic oxalate solution | acs.orgnih.gov |

Ligand Exchange Reactions and Competitive Binding with Other Ligands

The highly stable zirconium-oxalate complexes readily participate in ligand exchange reactions. This is particularly relevant in the field of radiopharmaceuticals, where Zirconium-89, often supplied in an oxalate solution, must be chelated by a different ligand, such as deferoxamine (DFO), before being attached to a biological vector like an antibody. nih.govrsc.org The formation of the desired Zr-DFO complex proceeds via a ligand exchange mechanism where the DFO molecule displaces the oxalate ligands. nih.gov

The strong binding of oxalate to zirconium means that it acts as a significant competitive inhibitor for the formation of other zirconium complexes. researchgate.netnih.gov The presence of residual oxalate from the purification process can inhibit the complexation of Zirconium-89 with chelators like DFO. nih.govacs.org

This inhibition is concentration-dependent. A competition titration study demonstrated that at an oxalate concentration of 0.1 M, the estimated radiochemical yield (RCY) for the Zr-DFO complex was 86%. nih.gov When the oxalate concentration was reduced to 0.04 M, the RCY increased to over 99%, highlighting the direct competitive effect of oxalate. nih.govacs.org Therefore, managing or removing residual oxalate is a critical step in the successful synthesis of ⁸⁹Zr-based radiopharmaceuticals. nih.govmdpi.com The competition is not limited to DFO; other ligands such as citrate (B86180) also compete with oxalate for coordination to the zirconium center. nih.govnih.gov

Radiochemical Yield Considerations in Zirconium-89 Radiolabeling

The use of Zirconium-89 (⁸⁹Zr) in radiopharmaceuticals, particularly for antibody-based positron emission tomography (immunoPET), relies on efficient and stable radiolabeling processes. mdpi.com The precursor, [⁸⁹Zr]Zr-oxalate, is commonly used due to its higher stability against hydrolysis compared to [⁸⁹Zr]ZrCl₄. nih.gov The formation of sodium zirconium oxalate complexes is a critical aspect of the solution chemistry that significantly influences the radiochemical yield (RCY) of ⁸⁹Zr-labeled compounds.

The process often involves the purification of ⁸⁹Zr using a hydroxamate resin, from which it is eluted with an oxalic acid solution. nih.gov This [⁸⁹Zr]Zr-oxalate in oxalic acid can then be used for labeling. Alternatively, for further purification and formulation, the ⁸⁹Zr-oxalate solution can be loaded onto a Chelex-100 resin. Subsequently, ⁸⁹Zr can be eluted from this resin using a sodium oxalate solution, yielding [⁸⁹Zr]Zr-oxalate in a sodium oxalate medium. nih.govresearchgate.net Studies have shown that while ⁹⁸ ± 1% of the ⁸⁹Zr activity from an oxalic acid solution is retained on a Chelex-100 column, it can be effectively eluted (~97%) with a 0.1 M sodium oxalate solution. nih.gov

The formulation of the ⁸⁹Zr-oxalate solution, whether in oxalic acid or sodium oxalate, has a discernible impact on the subsequent radiolabeling efficiency. When labeling the chelator Deferoxamine (DFO), preparations of [⁸⁹Zr]Zr-oxalate in 0.1 M sodium oxalate have sometimes demonstrated lower complexation efficiency compared to those formulated in 0.115 M oxalic acid. nih.govmdpi.com This suggests that the specific mixture and stability of zirconium-oxalate complexes may differ between the two preparations, even at similar oxalate concentrations. nih.gov For instance, with a DFO amount of 2.5 μg, the complexation yield for [⁸⁹Zr]Zr-oxalate from a ZR-resin only procedure (in 0.1 M oxalic acid) was 94%, whereas for a combined ZR-resin + Chelex-100 procedure (in 0.1 M sodium oxalate), the yield was 88%. nih.gov

A critical step in many radiolabeling protocols is the neutralization of the acidic [⁸⁹Zr]Zr-oxalate solution to a pH range of approximately 7.0–7.5, which is optimal for antibody conjugation. nih.govacs.org This pH adjustment is typically achieved by adding sodium carbonate (Na₂CO₃). nih.gov However, when neutralizing [⁸⁹Zr]Zr-oxalate in 1 M oxalic acid with 2 M sodium carbonate, the precipitation of sodium oxalate or oxalic acid can occur, which may entrap some of the radioactivity and reduce the amount of 'active' ⁸⁹Zr available for labeling. nih.gov

The choice of chelator also interacts with the ⁸⁹Zr-oxalate formulation to determine the final radiochemical yield. While chelators like DFO and its derivatives are routinely labeled with [⁸⁹Zr]Zr-oxalate with high efficiency, other chelators, such as DOTA, show poor radiochemical conversion under the same conditions. mdpi.commdpi.com Successful labeling with DOTA has been achieved by using [⁸⁹Zr]ZrCl₄ or [⁸⁹Zr]Zr-acetylacetonate instead of the oxalate complex, often requiring elevated temperatures. mdpi.commdpi.com

The table below summarizes the findings from various studies on the complexation yield of ⁸⁹Zr with DFO under different formulation conditions.

| ⁸⁹Zr Formulation | Chelator Amount (DFO) | Complexation Yield (%) | Reference |

| ZR-resin only (0.1 M Oxalic Acid) | 5 µg | 99-100% | nih.gov |

| ZR-resin + Chelex-100 (0.1 M Sodium Oxalate) | 5 µg | 99-100% | nih.gov |

| ZR-resin only (0.1 M Oxalic Acid) | 2.5 µg | 94% | nih.gov |

| ZR-resin + Chelex-100 (0.1 M Sodium Oxalate) | 2.5 µg | 88% | nih.gov |

| ZR-resin + Chelex-100 (0.1 M Sodium Citrate) | 2.5 µg | 99% | nih.govresearchgate.net |

The following table presents data on the elution efficiency of ⁸⁹Zr from Chelex-100 resin using different sodium carboxylate solutions, highlighting the effectiveness of sodium oxalate.

| Eluent (0.1 M Sodium Salt Solution) | Elution Efficiency (%) | Reference |

| Oxalate | ~97% | nih.gov |

| Citrate | ~98% | mdpi.com |

| Malonate | ~80% | mdpi.com |

| Succinate | ~75% | mdpi.com |

| Tartrate | ~65% | mdpi.com |

| Malate | ~60% | mdpi.com |

V. Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) has been instrumental in mapping the reaction mechanisms of zirconium oxalate (B1200264) complexes. DFT calculations provide a quantum mechanical framework for understanding the energetics and pathways of chemical reactions, offering a molecular-level view of ligand exchange processes that are central to the applications of these compounds, such as in the preparation of radiopharmaceuticals. nih.govrsc.org

DFT studies have been employed to investigate the mechanism of ligand substitution reactions involving the tetrakis(oxalato)zirconate(IV) anion, [Zr(C₂O₄)₄]⁴⁻, the core component of sodium zirconium oxalate. Research has focused on its reaction with hydroxamate-based ligands, such as N-methyl acetohydroxamate (MeAHA), which serves as a model for larger chelating agents like desferrioxamine B (DFO). nih.govrsc.org

The calculations reveal that the ligand substitution proceeds through a sequential dissociation-addition mechanism. researchgate.net This pathway involves the stepwise dissociation of oxalate ligands from the zirconium center, followed by the coordination of the incoming hydroxamate ligands. researchgate.net This detailed mechanistic insight is crucial for optimizing reaction conditions in synthetic applications, particularly in the radiolabeling of antibodies with Zirconium-89, which often starts from a ⁸⁹Zr-oxalate precursor. nih.govrsc.org

A key aspect of understanding the reactivity of sodium zirconium oxalate is the thermodynamic feasibility of its reactions under different pH conditions. DFT calculations, incorporating a water continuum solvation model, have been used to determine the change in solvation free energy (ΔGsol) for ligand substitution reactions. nih.govrsc.org

These computational studies have shown a marked difference in thermodynamic feasibility between base-mediated and acid-mediated pathways. nih.govrsc.org

Acid-Mediated Conditions: In contrast, the same ligand substitution reaction is calculated to be thermodynamically non-feasible under acidic conditions. nih.govrsc.org

This finding is consistent with experimental observations in radiolabeling procedures and underscores the critical role of pH in controlling the reactivity of the zirconium oxalate complex. nih.govrsc.org

Interactive Data Table: Thermodynamic Feasibility of Ligand Substitution

| Reaction Condition | Reactants | Products | Calculated ΔGsol (kJ mol⁻¹) | Thermodynamic Feasibility |

| Basic | [Zr(C₂O₄)₄]⁴⁻ + 4 MeAHA⁻ | Zr(MeAHA)₄ + 4 C₂O₄²⁻ | -97 | Feasible |

| Acidic | [Zr(C₂O₄)₄]⁴⁻ + 4 MeAHAH | Zr(MeAHA)₄ + 4 H₂C₂O₄ | Not Reported | Non-feasible |

| Data derived from DFT calculations using the B3LYP/DGDZVP methodology. nih.govrsc.org |

Molecular Orbital Analysis of Zirconium-Oxalate Bonding Interactions

Molecular Orbital (MO) theory provides a framework for understanding the nature of the chemical bonds between the zirconium ion and the oxalate ligands. Analysis of the MOs of the [Zr(C₂O₄)₄]⁴⁻ complex offers a rationale for its stability and reactivity. nih.govrsc.org

DFT calculations show that the interaction between the Zr(IV) ion and the oxygen donor atoms of the oxalate ligands has significant ionic character, as expected for the hard acid Zr⁴⁺. researchgate.netrsc.org The calculated Mulliken and Natural Population Analysis (NPA) charges on the zirconium ion in [Zr(C₂O₄)₄]⁴⁻ are +1.43 e and +2.71 e, respectively, which is a significant decrease from the purely ionic +4 charge, indicating substantial electron donation from the oxalate ligands to the metal center. researchgate.net

A key indicator of kinetic stability derived from MO analysis is the frontier molecular orbital energy gap (ΔFMO), which is the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For [Zr(C₂O₄)₄]⁴⁻, the calculated ΔFMO is 4.933 eV. researchgate.net Upon substitution with MeAHA ligands to form Zr(MeAHA)₄, this gap increases to 5.219 eV. researchgate.net This increase in the ΔFMO correlates with the greater thermodynamic stability of the resulting Zr(MeAHA)₄ complex. researchgate.netresearchgate.net The analysis suggests that the increased stability is due to a slight but important increase in the covalent character of the zirconium-ligand bonds, arising from better orbital overlap with the hydroxamate ligands compared to the oxalate ligands. researchgate.net

Interactive Data Table: Molecular Orbital and Charge Analysis

| Complex | ΔFMO (eV) | Mulliken Charge on Zr | NPA Charge on Zr |

| [Zr(C₂O₄)₄]⁴⁻ | 4.933 | +1.43 e | +2.71 e |

| Zr(MeAHA)₄ | 5.219 | +1.31 e | +2.61 e |

| Data derived from DFT calculations. researchgate.netresearchgate.net |

Computational Design Principles for Novel Zirconium Chelates

The insights gained from DFT studies on the zirconium-oxalate system provide foundational principles for the computational design of new and improved chelating agents for zirconium, particularly for the radionuclide ⁸⁹Zr. nih.govmdpi.com The goal is to develop ligands that form highly stable and kinetically inert complexes with zirconium to ensure that the radioactive metal ion remains securely bound when used in vivo. nih.gov

Computational methods can guide this design process in several ways:

Predicting Thermodynamic Stability: As demonstrated by the studies on zirconium oxalate, the relative differences in the calculated frontier molecular orbital energy gaps (ΔFMO) can serve as a valuable tool for predicting the thermodynamic stability of new zirconium complexes. researchgate.net

Optimizing Ligand Structure: DFT calculations can be used to optimize the geometry of novel chelators to ensure they form a stable coordination environment around the zirconium ion. This approach was used in the development of advanced chelators like DFO* and DFO2. mdpi.com

Screening Candidate Ligands: Computational screening can be used to evaluate a library of potential ligands, prioritizing those that are predicted to have the most favorable thermodynamic and kinetic profiles before undertaking more resource-intensive synthetic work.

Vi. Advanced Materials Synthesis Utilizing Sodium Zirconium Oxalate As a Precursor

Synthesis of Zirconia (ZrO₂) Nanomaterials

The synthesis of zirconia (ZrO₂) nanomaterials from oxalate (B1200264) precursors, including sodium zirconium oxalate, is a prominent application. This method allows for precise control over the final product's properties. Zirconia nanoparticles are synthesized through various chemical methods to achieve desired shapes, sizes, and crystallinity. nih.gov One such method involves the hydrolysis of double zirconyl salts like sodium zirconyl oxalate. akjournals.com

The thermal decomposition of zirconium oxalate precursors is a multi-stage process to produce zirconium dioxide. niscpr.res.in Generally, the decomposition begins with dehydration, where water molecules are removed from the hydrate (B1144303) structure. niscpr.res.inresearchgate.net This is followed by the decomposition of the oxalate group itself. niscpr.res.in

Studies on various alkali-free zirconium oxalates show a common pathway where decomposition initially yields amorphous zirconia (ZrO₂) accompanied by carbon, resulting from the disproportionation of carbon monoxide. nih.govsemanticscholar.org This amorphous phase is stable up to around 250°C. nih.gov A subsequent exothermic event, typically around 540-560°C, involves the oxidation of this residual carbon to carbon dioxide, which occurs concomitantly with the crystallization of the zirconia. nih.govsemanticscholar.org

The decomposition process can be summarized in the following stages:

Dehydration: Removal of water of hydration at temperatures typically between 100°C and 220°C. niscpr.res.in

Oxalate Decomposition: Breakdown of the oxalate structure to form an amorphous zirconia-carbon composite, occurring around 300-350°C. niscpr.res.innih.gov

Crystallization: Oxidation of residual carbon and crystallization of amorphous ZrO₂ into a specific phase, such as tetragonal zirconia, at temperatures around 560°C. akjournals.comnih.gov

The use of zirconium oxalate precursors provides significant control over the phase and morphology of the resulting zirconia nanomaterials. Zirconia naturally exists in three crystalline forms: monoclinic (stable below 1170°C), tetragonal (stable between 1170°C and 2370°C), and cubic (stable above 2370°C). nih.govcore.ac.uk

Through the thermal decomposition of oxalate precursors, it is possible to synthesize and stabilize the technologically important tetragonal phase at much lower temperatures. acs.orgnih.gov This stabilization is often attributed to a crystallite size effect; below a certain critical particle size, the tetragonal phase becomes more stable than the monoclinic phase. core.ac.ukceramics-silikaty.cz For instance, the decomposition of a zirconium oxalate precursor at 500°C can yield tetragonal ZrO₂ with a crystallite size of approximately 12 nm. core.ac.uk Further heating to higher temperatures, such as 800°C or 1000°C, promotes grain growth and leads to the transformation into the thermodynamically stable monoclinic phase. core.ac.uk

The morphology of the resulting zirconia is typically in the form of nanoparticles. rsc.org Thermal decomposition of zirconium oxalate has been shown to produce spherical nanoparticles with sizes in the range of 3-5 nm. core.ac.uk The calcination temperature plays a crucial role, with higher temperatures leading to increased crystal size and a greater degree of agglomeration. researchgate.net

Table 1: Effect of Calcination Temperature on Zirconia Phase and Crystallite Size from Oxalate Precursors

| Calcination Temperature (°C) | Resultant Phase(s) | Average Crystallite Size (nm) | Source(s) |

| 500 | Tetragonal (with ~10% monoclinic impurity) | 12 | core.ac.uk |

| 800 | Increased monoclinic phase | - | core.ac.uk |

| 1000 | Pure monoclinic | - | core.ac.uk |

Note: This table is generated based on findings from studies on zirconium oxalate precursors.

Zircon sand, the primary source of zirconium, often contains Technologically Enhanced Natural Radioactive Materials (TENORM), such as thorium (Th) and uranium (U) series radionuclides. researchgate.net For applications in industries like ceramics and dentistry, producing TENORM-free zirconia is essential to avoid radiation exposure. researchgate.net

A multi-step process has been developed to synthesize TENORM-free nano zirconia from zircon sand, which can involve a sodium zirconate intermediate. The synthesis route includes processing the zircon sand into sodium zirconate, followed by leaching to create a zirconyl chloride solution. researchgate.net A key step in this purification process is the formation of a zirconyl-oxalate sol-gel. researchgate.netresearchgate.net This step facilitates the separation of impurities, including radioactive elements like ThO₂ and U₃O₈. researchgate.net The final step is the calcination of the purified precursor to yield a TENORM-free nano zirconia product with a purity of over 96% ZrO₂. researchgate.net This process not only removes hazardous radioactive materials but also significantly increases the concentration of zirconia from the initial ore. researchgate.net

Fabrication of Zirconium Phosphate (B84403) (ZrP) Materials

Zirconium phosphate [Zr(HPO₄)₂·H₂O], often referred to as α-ZrP, is a layered material with significant applications in ion-exchange, catalysis, and as a polymer filler. researchgate.net The synthesis of α-ZrP can be effectively achieved using oxalic acid as a complexing agent.

In the synthesis of crystalline α-zirconium phosphate, oxalic acid acts as a complexing agent for the zirconium(IV) ion. researchgate.netmdpi.com This method involves precipitating a Zr(IV) salt, such as zirconium oxychloride, with phosphoric acid from an aqueous solution of oxalic acid. nih.govacs.org The formation of a stable zirconium-oxalate complex slows down the hydrolysis and polymerization of zirconium ions, allowing for the controlled precipitation and growth of well-defined α-ZrP crystals. nih.gov This approach is considered a more environmentally favorable alternative to methods using hydrofluoric acid (HF), which is also a complexing agent for zirconium but poses significant handling risks. mdpi.comacs.org The synthesis is typically carried out at elevated temperatures, around 80°C. nih.govacs.org

The use of oxalic acid as a complexing agent has been shown to be highly efficient for producing microcrystalline α-zirconium phosphate. researchgate.net Comparative studies highlight that this method leads to high reaction yields, often exceeding 90%, with a relatively short reaction time of about one day. nih.govacs.org This is a significant improvement over other techniques, such as the fluorocomplex decomposition method, which can take several days to achieve lower yields. acs.org

The structural characteristics of the α-ZrP produced via the oxalic acid route are comparable to those of materials prepared using other established methods. mdpi.comnih.gov X-ray powder diffraction (XRPD) and solid-state NMR analyses confirm that the material is the crystalline α-phase of monohydrogen zirconium phosphate. nih.govacs.org The structural parameters obtained from Rietveld analysis of the powder diffraction data are in good agreement with those determined from single-crystal studies. nih.gov

Table 2: Comparison of α-ZrP Synthesis Parameters using Oxalic Acid

| Zr(IV) Source | Molar Ratio (H₃PO₄/Zr) | Molar Ratio (H₂C₂O₄/Zr) | Reaction Temperature (°C) | Reaction Time | Yield | Source(s) |

| Zirconium propionate | 6 | 10 | 80 | 1 day | >90% | nih.govacs.org |

| Zirconium chloride | 6 | 10 | 80 | 1 day | >90% | nih.govacs.org |

| Zirconium oxide chloride | 6 | 10 | 80 | 1 day | >90% | nih.govacs.org |

Note: This table presents data from a study demonstrating the high-yield synthesis of α-ZrP from various zirconium salts in the presence of oxalic acid.

Development of Zirconia-Based Catalyst Supports

The use of sodium zirconium oxalate as a precursor is a sophisticated method for the synthesis of advanced zirconia (ZrO₂) catalyst supports. This approach offers precise control over the final properties of the zirconia, such as crystal phase, surface area, and porosity, which are critical for catalytic applications. The thermal decomposition of sodium zirconium oxalate yields zirconia with desirable characteristics, making it a precursor of significant interest in the field of catalysis.

The decomposition of zirconium oxalates, in general, is a widely studied method for producing oxides at relatively low temperatures, which often results in materials with good sintering properties. researchgate.netacs.org When sodium is incorporated into the oxalate precursor, it can influence the structural and textural properties of the resulting zirconia support. For instance, the introduction of monovalent cations like Na⁺ into a zirconium oxalate solution can lead to the formation of various zirconium oxalate structures. acs.org One such documented compound is a double acid oxalate with sodium, having the formula Zr(C₂O₄)₂·3Na₂C₂O₄·H₂C₂O₄·5H₂O. acs.org

The synthesis process typically involves the precipitation of a zirconium salt with oxalic acid and a sodium salt, or the direct synthesis of a sodium zirconium oxalate complex. Subsequent calcination of this precursor under controlled temperature and atmospheric conditions leads to the formation of the zirconia support. The presence of oxalate and sodium in the precursor plays a crucial role in the development of the final material's properties.

Detailed Research Findings

Research into the synthesis of zirconia-based materials from oxalate precursors has demonstrated the ability to produce specific and desirable crystalline phases. The thermal decomposition of zirconium oxalates can lead to the formation of amorphous zirconia, which, upon further heating, crystallizes into the stabilized tetragonal phase. acs.org This phase is often sought after in catalytic applications due to its higher surface area and thermal stability compared to the monoclinic phase. theiet.org

A key finding is that the presence of carbon, a byproduct of oxalate decomposition, can act as a promoter for the formation and stabilization of the tetragonal zirconia phase. theiet.org The oxidation of this residual carbon to carbon dioxide at around 540 °C is concurrent with the crystallization of the stabilized tetragonal zirconia. acs.org

Furthermore, the co-precipitation method using a mixture of sodium hydroxide (B78521) and sodium oxalate has been shown to be effective in producing highly active and stable Cu/ZrO₂ catalysts. researchgate.net In these systems, the zirconia acts as a support where copper oxide (CuO) is well-dispersed, leading to a strong interaction between the copper and zirconium, which enhances catalytic performance and stability. researchgate.net

The use of oxalic acid as a raw material in a sol-gel method with zirconium oxychloride has been successful in creating mesoporous tetragonal zirconia. nih.gov The resulting material exhibits a well-defined pore structure, which is advantageous for catalytic reactions where mass transfer is a limiting factor.

The properties of the final zirconia support are highly dependent on the synthesis conditions. For example, the calcination temperature significantly affects the specific surface area and pore volume of the resulting zirconia. utwente.nl It has been observed that increasing the calcination temperature generally leads to a decrease in both surface area and pore volume due to sintering. utwente.nl

Below are data tables summarizing the properties of zirconia-based materials synthesized using methods involving oxalates, which provide insights into the potential characteristics of supports derived from sodium zirconium oxalate precursors.

Table 1: Properties of Mesoporous Zirconia from an Oxalic Acid-Involved Sol-Gel Method

| Property | Precursor Sample | Calcined Mesoporous Zirconia |

| Specific Surface Area | 30.3 m²/g | 63.7 m²/g |

| Pore Volume | 0.02 cm³/g | 0.07 cm³/g |

| Average Pore Size | - | 3.7 nm |

| Data sourced from a study on mesoporous zirconia synthesized using zirconium oxychloride and oxalic acid. nih.gov |

Table 2: Catalytic Performance of Cu/ZrO₂ Catalyst Prepared by NaOH-Na₂C₂O₄ Co-Precipitation

| Parameter | Value |

| Reaction | Partial Oxidation of Methanol (B129727) |

| Temperature | 533 K |

| Molar Ratio (O₂/CH₃OH) | 0.5 |

| Methanol Conversion | up to 100% |

| Hydrogen Selectivity | up to 92% |

| Data reflects the high activity of catalysts supported on zirconia prepared with sodium oxalate. researchgate.net |

Vii. Catalytic Applications and Mechanistic Insights

Sodium Oxalate-Assisted Co-Precipitation for Catalyst Preparation

Co-precipitation involving oxalate (B1200264) species is a recognized method for producing catalysts with desirable characteristics. The decomposition of metal-oxalate precursors at relatively low temperatures can yield oxides with good sintering properties. acs.orgsemanticscholar.org This approach has been successfully applied to create highly active and stable copper/zirconia (Cu/ZrO₂) catalysts. semanticscholar.orgresearchgate.net The use of a sodium hydroxide (B78521) and sodium oxalate mixture as the precipitating agent is a key strategy in this synthesis. semanticscholar.orgresearchgate.net This method leverages the formation of oxalate precursors to achieve superior dispersion of the active metal phase on the support material. acs.org

A notable application of the sodium oxalate-assisted co-precipitation technique is the synthesis of Cu/ZrO₂ catalysts for producing hydrogen via the partial oxidation of methanol (B129727). researchgate.netirost.ir This process is significant for applications such as proton-exchange membrane fuel cells. researchgate.net

In a typical synthesis, an aqueous solution containing copper and zirconium precursors, such as their nitrate (B79036) salts, is prepared. nih.gov A mixture of sodium hydroxide and sodium oxalate is then used as the precipitating agent. researchgate.net The resulting precipitate is calcined at a specific temperature, typically around 500-550°C, to decompose the oxalate precursors and form the final Cu/ZrO₂ catalyst. researchgate.netacs.orgnih.gov

Catalysts prepared via this method have demonstrated exceptional performance. Research has shown that these Cu/ZrO₂ catalysts can achieve a methanol conversion of up to 100% and a selectivity towards hydrogen of 92% at 533K (260°C) with an O₂/CH₃OH molar ratio of 0.5. researchgate.net The high activity and long-term stability of these catalysts are attributed to the unique structural properties imparted by the oxalate co-precipitation method. researchgate.net

The effectiveness of the Cu/ZrO₂ catalyst is intrinsically linked to the dispersion of copper on the zirconia support and the strength of the interaction between the metal and the support (Strong Metal-Support Interaction, or SMSI). acs.orgrsc.org The sodium oxalate-assisted co-precipitation method has been shown to be highly effective at enhancing both of these critical factors. researchgate.netrsc.org

Characterization studies reveal that this synthesis route leads to the excellent dispersion of copper oxide (CuO) within the zirconium dioxide (ZrO₂) lattice. researchgate.netrsc.org This high level of dispersion prevents the agglomeration of copper particles, which is a common cause of catalyst deactivation. nih.gov The strong interaction induced between copper and zirconium is a key factor in the catalyst's stability and activity. researchgate.net

Various analytical techniques have been employed to study these properties:

X-ray Diffraction (XRD) results indicate that at lower calcination temperatures, copper species are highly dispersed, sometimes to the point of being amorphous and undetectable by XRD. acs.orgnih.gov Depending on the calcination temperature, a significant incorporation of copper into the zirconia lattice can occur, which is evidence of a strong Cu-ZrO₂ interaction. acs.org

N₂O Titration is used to determine the metallic copper surface area and dispersion. Studies have shown that catalysts prepared via oxalate gel-coprecipitation can exhibit high metallic copper surface areas, which correlate with catalytic activity. acs.org

Temperature-Programmed Reduction (H₂-TPR) profiles reveal the presence of different types of copper species on the ZrO₂ support and show that well-dispersed copper oxide species are more easily reduced than larger, bulk-like particles. acs.orgresearchgate.net

X-ray Photoelectron Spectroscopy (XPS) analysis confirms the strong interaction between copper and the ZnO-ZrO₂ solid solution and can identify the oxidation states of the surface species. nih.gov

The enhanced dispersion and strong interaction are believed to be the primary reasons for the superior catalytic performance and stability of Cu/ZrO₂ catalysts prepared using the sodium oxalate method. researchgate.net

| Catalyst Preparation Method | Key Catalyst Characteristics | Analytical Technique | Reported Findings | Reference |

|---|---|---|---|---|

| NaOH–Na₂C₂O₄ Co-Precipitation | High Cu Dispersion, Strong Cu-Zr Interaction | Multiple Characterizations | CuO well dispersed into ZrO₂ lattices, leading to high activity and stability. | researchgate.net |

| Oxalate Gel-Coprecipitation | High Metallic Cu Surface Area | N₂O Titration | The catalyst calcined at 550°C showed the highest metallic copper surface area. | acs.org |

| Oxalate Gel-Coprecipitation | Cu Dispersion & SMSI | XRD, H₂-TPR | Lower calcination temperatures lead to higher copper dispersion; evidence of Cu incorporation into the ZrO₂ lattice. | acs.org |

| NaOH and Sodium Oxalate Precipitants | Enhanced SMSI Strength | Not specified | Effectively dispersed Cu within the ZrO₂ lattice, enhancing the strength of the metal-support interaction. | rsc.org |

Proposed Reaction Mechanisms for Catalytic Processes Involving Zirconium Oxalate Species

While zirconium oxalate itself is a precursor that is decomposed during catalyst preparation, the structural and electronic properties it imparts to the final Cu/ZrO₂ material are central to the catalytic mechanism. acs.orgsemanticscholar.org The mechanism for the partial oxidation of methanol on these catalysts involves the active sites created as a direct result of the oxalate-assisted synthesis.

The excellent performance of these catalysts is attributed to the high dispersion of copper and a strong Cu-Zr interaction. researchgate.net It is proposed that lower valence copper species (Cu⁺) act as the active sites for the reaction. researchgate.netmdpi.com The zirconia support is not merely an inert carrier; it plays an active role. The interface between the copper particles and the zirconia support is considered a crucial location for the catalytic reaction. semanticscholar.orgmdpi.com

A proposed pathway for reactions like methanol steam reforming on Cu/ZrO₂ catalysts, which shares similarities with partial oxidation, involves the formation of formate (B1220265) species that can poison active sites. semanticscholar.org An alternative, more likely mechanism involves the reverse water-gas shift (RWGS) reaction followed by the hydrogenation of carbon monoxide (CO). semanticscholar.org In the context of partial oxidation, the mechanism would involve:

Adsorption of methanol (CH₃OH) and oxygen (O₂) onto the catalyst surface.

Dehydrogenation of methanol on the active copper sites.

The strong Cu-ZrO₂ interaction, facilitated by the oxalate precursor route, helps to stabilize the active copper species and prevent their sintering, ensuring sustained activity. researchgate.netrsc.org

The beneficial synergy with the ZrO₂ promotion and the high active specific copper surface area are direct consequences of the preparation method involving sodium oxalate. researchgate.net

Viii. Advanced Analytical Methodologies in Sodium Zirconium Oxalate Research

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the study of zirconium oxalate (B1200264) complexes, providing detailed information on electronic structure, ligand coordination, and complex formation in various environments.

Infrared (IR) spectroscopy is a powerful tool for analyzing the coordination environment of the oxalate ligand in zirconium complexes. The vibrational frequencies of the oxalate group are sensitive to its coordination mode (e.g., ionic, monodentate, bidentate). In a novel zirconium oxalate synthesized solvothermally, characteristic peaks for the carboxyl group of the oxalate ligand were identified. theiet.org The asymmetric (ν_as) and symmetric (ν_s) stretching vibrations were observed at 1639 cm⁻¹ and 1360 cm⁻¹, respectively. theiet.org Additionally, a peak at 802 cm⁻¹ was assigned to the C-C vibration of the oxalate, and a peak at 487 cm⁻¹ was attributed to the Zr-O vibration, confirming the coordination of oxalate to zirconium. theiet.org

In studies of related metal-oxalate complexes, Fourier Transform Infrared (FTIR) spectroscopy has been used to confirm the presence of the oxalate group, water of crystallization, and metal-oxygen bonds. researchgate.net For sodium oxalate itself, FTIR spectra clearly identify the characteristic vibrational modes of the oxalate anion. nih.gov The analysis of these vibrational bands, particularly the shifts in the carboxylate stretching frequencies upon complexation with zirconium compared to the free oxalate ion, provides definitive evidence of ligand coordination.

Table 1: Characteristic IR Absorption Peaks for Zirconium Oxalate

| Vibrational Mode | Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| Asymmetric C=O Stretch (ν_as) | 1639 | Carboxyl of oxalate ligand |

| Symmetric C=O Stretch (ν_s) | 1360 | Carboxyl of oxalate ligand |

| C-C Vibration | 802 | Oxalate ligand |

| Zr-O Vibration | 487 | Metal-oxygen bond |

Data sourced from a study on a solvothermally synthesized zirconium oxalate. theiet.org

Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed insight into the local chemical environment of specific nuclei. For zirconium oxalate complexes, ¹³C-NMR is particularly valuable for studying the oxalate ligand. In solutions containing neptunyl and ¹³C-labeled oxalate, NMR spectroscopy revealed that species in a mixture of stable mono- and bis-oxalato complexes undergo rapid exchange with free oxalate ions. osti.gov Although a single signal was observed for the bound oxalate in these experiments, it provided information on the exchange dynamics. osti.gov In other systems, such as with sodium oxalate-¹³C₂, plausible SABRE active species have been studied, though no observable enhancement was seen for the oxalate itself due to the lability of its acidic proton in deuterated methanol (B129727). rsc.org

While direct NMR studies on sodium zirconium oxalate are not extensively detailed in the literature, the principles are well-established. For instance, ¹³C Cross-Polarization Magic-Angle-Spinning (CPMAS) NMR has been used to study calcium oxalate, showing that inequivalent carbon sites can be resolved, providing information on the local environment of the oxalate. nih.gov By analogy, solid-state NMR on sodium zirconium oxalate could elucidate the number of crystallographically distinct oxalate environments.

For related systems, such as zirconium phosphates, ³¹P Magic Angle Spinning (MAS) NMR is used to probe the environment of the phosphorus atoms. Different resonance peaks are attributed to tetrahedral phosphates bonded to varying numbers of zirconia groups and hydroxyl groups, demonstrating the power of MAS NMR to characterize amorphous structures. researchgate.net Similarly, ²⁹Si-MAS NMR provides structural information for silicate-containing zirconium materials, serving as a powerful analogue for how solid-state NMR can be applied to understand the local structure around central atoms in complex inorganic materials.

UV-Vis spectroscopy is instrumental in monitoring the formation and speciation of zirconium complexes in solution. The formation of zirconium-hydroxamate complexes from zirconium oxalate has been studied using UV-Vis titrations. nih.gov These titrations, conducted over a range of pH values, show a well-defined absorbance band in the 200–300 nm range, with an isosbestic point indicating the equilibrium between different species. nih.gov The appearance of a band with a maximum around 225–230 nm is associated with complex formation. nih.gov

Studies on various oxalato complexes have shown a low-intensity band appearing in the 250-270 nm region, which is displaced to longer wavelengths upon coordination of the oxalate group to a metal cation. scribd.com The UV-Vis spectrum of single crystals of sodium oxalate shows a cut-off wavelength at 230 nm. nih.gov For zirconium complexes with ligands like oxine, the UV-visible spectrum features an absorption at 380 nm, assigned to a π→π* transition in the ligand. nih.gov The molar absorptivity being approximately four times that of the free ligand confirms the coordination of four ligands to the zirconium center. nih.gov The stability of Zr-DFO complexes has also been investigated in the presence of oxalate, which can inhibit complex formation. mdpi.comacs.org These studies highlight the utility of UV-Vis spectroscopy in determining the thermodynamics and kinetics of ligand exchange reactions involving zirconium oxalate.

Table 2: UV-Visible Spectroscopic Data for Zirconium and Related Complexes

| Compound/System | Wavelength (λ_max) / Cut-off | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Solvent/Conditions |

|---|---|---|---|

| Zr(IV)-H₃L1 Complex Formation | ~230 nm (shoulder) | - | pH 0.1-0.9 |

| Zr(oxinate)₄ | 380 nm | ~4x that of free oxine | Acetonitrile |

| Sodium Oxalate Crystal | 230 nm (cut-off) | - | Aqueous solution |

Thermal Analysis for Precursor Decomposition and Phase Transformations

Thermal analysis techniques are critical for understanding the behavior of sodium zirconium oxalate upon heating. They reveal the temperatures of dehydration, decomposition, and phase transitions, which is essential for controlling the synthesis of zirconium-based materials, such as zirconia (ZrO₂).

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature. For zirconium oxalate precursors, TGA reveals a multi-stage decomposition process. Studies on zirconyl oxalate hydrate (B1144303) show that decomposition occurs in two main, though not well-separated, stages: dehydration followed by decomposition to zirconia. researchgate.net A significant amount of water is often released during the second decomposition stage. researchgate.net The thermal decomposition of ammonium (B1175870) zirconyl oxalate trihydrate proceeds in three stages: dehydration, initial oxalate decomposition to an oxalato-carbonate residue, and finally, decomposition to zirconium dioxide. niscpr.res.in

In the preparation of BaZrO₃ from an oxalate precursor, TGA indicated that weight loss was complete by 1100°C. arxiv.org For other complex zirconium oxalates, TGA coupled with mass spectrometry shows that decomposition around 300°C corresponds to the breakdown of oxalate and carbonate ions, producing amorphous ZrO₂. nih.gov The presence of carbon, from the disproportionation of carbon monoxide, is often observed as a black residue during an intermediate plateau phase before it oxidizes at higher temperatures. nih.gov TGA of zirconia nanoparticles derived from zirconium chloride shows a primary weight loss between 40°C and 200°C associated with dehydration. researchgate.net

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference as they are heated, revealing exothermic and endothermic processes. For zirconyl oxalic acid and its ammonium salt, DTA curves show distinct peaks corresponding to the multi-stage decomposition identified by TGA. niscpr.res.in The decomposition of the oxalate group itself is typically marked by a complex and pronounced exotherm in air, corresponding to the oxidation of evolved carbon monoxide, or an endotherm in a non-oxidizing atmosphere. niscpr.res.in

In the thermal decomposition of lead zirconium oxalate hydrate, DTA, in conjunction with TGA and temperature-dependent XRD, helps to fully elucidate the decomposition scheme from the hydrated complex to the anhydrous phase and finally to the oxide products. acs.org For various zirconium oxalates, DTA shows two exothermic peaks at about 300°C, corresponding to the decomposition of oxalate and carbonate ions. nih.gov At higher temperatures (around 560°C), another exotherm is often observed, which is concomitant with the crystallization of tetragonal ZrO₂ and the oxidation of residual carbon. nih.gov The combination of DTA and TGA provides a comprehensive picture of the thermal events, from simple dehydration to complex decomposition and crystallization pathways. researchgate.netnih.gov

Table 3: Summary of Thermal Events in Zirconium Oxalate Decomposition

| Compound Type | Temperature Range (°C) | Event | Observation |

|---|---|---|---|

| Zirconyl Oxalate Hydrate | 230 - 362 | Decomposition | Formation of intermediate carbonate species |

| Ammonium Zirconyl Oxalate | 25 - 125 | Dehydration | Loss of water molecules |

| Complex Zirconium Oxalates | ~300 | Decomposition | Exothermic peaks (DTA); Breakdown of oxalate/carbonate |

| Complex Zirconium Oxalates | 350 - 540 | Intermediate Plateau | Formation of amorphous ZrO₂ with carbon |

| Complex Zirconium Oxalates | ~560 | Crystallization/Oxidation | Exothermic peak (DTA); Crystallization of t-ZrO₂ and oxidation of carbon |

Data compiled from several sources. researchgate.netniscpr.res.innih.gov

Microscopic and Nanoscopic Characterization

Microscopic techniques are indispensable for visualizing the physical form and structure of synthesized zirconium oxalate particles at the micro and nano levels.

Scanning Electron Microscopy (SEM) is a primary tool for investigating the surface topography and morphology of zirconium oxalate compounds. This technique provides detailed images of the particle shape, size, and aggregation state, which are crucial for controlling the properties of the final material, especially when it is used as a precursor.

Research findings from SEM analysis reveal diverse morphologies depending on the specific composition and synthesis conditions. For instance, dihydroxide zirconium oxalate (Zr(OH)₂(C₂O₄)), a related compound, has been observed as a crystallized powder. acs.orgnih.govresearchgate.net In another study, zirconium oxalate synthesized via a solvothermal method was found to consist of aggregates of needle-like crystals, each several micrometers in length. theiet.org A patented method for producing zirconium oxalate, Zr(C₂O₄)₂, reports the formation of highly crystalline, micron-scale particles with a uniform size distribution, which facilitates their separation. google.com

| Zirconium Compound | Synthesis Method | Observed Morphology (SEM) | Reference |

|---|---|---|---|

| Dihydroxide zirconium oxalate (Zr(OH)₂(C₂O₄)) | Precipitation | Crystallized powder | acs.orgresearchgate.net |

| Zirconium oxalate | Solvothermal | Aggregates of needle-like crystals (micrometer scale) | theiet.org |

| Zirconium oxalate (Zr(C₂O₄)₂) | Solvothermal | Uniform, micron-order crystals | google.com |

Transmission Electron Microscopy (TEM) offers higher resolution than SEM, enabling the detailed examination of the internal structure, crystallinity, and nanoscopic features of materials. While direct TEM analysis of sodium zirconium oxalate is not extensively documented, the technique is heavily employed to characterize the nanostructured materials derived from zirconium oxalate precursors, most notably zirconium oxide (ZrO₂). The nanostructure of the resulting oxide is directly influenced by the characteristics of the oxalate precursor.

Studies show that the thermal decomposition of a zirconium oxalate precursor, synthesized using a reverse micelle method, yields spherical zirconia nanoparticles with diameters in the range of 3–5 nm. core.ac.uk In another application, yttria-stabilized zirconia (YSZ) synthesized via an oxalate co-precipitation method resulted in powders with a spherical morphology and particle sizes between 20 and 40 nm, as confirmed by TEM. scispace.com The use of a zirconium oxalate precursor complex in a sonochemical synthesis also produced zirconia nanophosphors with a narrow particle size distribution of approximately 15–25 nm, which was confirmed by TEM analysis. nih.gov These examples underscore the role of TEM in verifying that the desired nanostructure has been achieved in the final product, which is a direct consequence of the precursor's properties.

| Precursor | Resulting Material | Nanostructure Details (TEM) | Reference |

|---|---|---|---|

| Zirconium oxalate (from reverse micelles) | Zirconium oxide (ZrO₂) | Spherical grains, 3–5 nm in diameter | core.ac.uk |

| Zirconium/Yttrium oxalate (co-precipitate) | Yttria-stabilized zirconia (YSZ) | Spherical morphology, 20–40 nm particle size | scispace.com |

| Zirconium oxalate complex | Zirconia (ZrO₂) nanophosphors | Narrow particle size distribution (~15–25 nm) | nih.gov |

Particle Size Analysis (PSA) of Synthesized Materials